3-Glucosido-chenodeoxycholic acid
Description
Structure
3D Structure
Properties
CAS No. |
139026-50-9 |
|---|---|
Molecular Formula |
C30H50O9 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1 |
InChI Key |
QRLIJDGVRXVHQD-CYIRBYAUSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
Other CAS No. |
139026-50-9 |
Synonyms |
3-Glc-chenodeoxycholic acid 3-glucosido-chenodeoxycholic acid |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3 Glucosido Chenodeoxycholic Acid
Primary Bile Acid Synthesis Pathways Leading to Chenodeoxycholic Acid Precursor
In the human liver, the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), from cholesterol is a critical metabolic process for cholesterol homeostasis and lipid digestion. researchgate.netdiff.org This transformation occurs through two primary pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. diff.orgyoutube.com
The classical pathway is the predominant route for bile acid synthesis in humans, accounting for approximately 90% of the total production. youtube.comresearchgate.net This pathway is initiated in the endoplasmic reticulum. youtube.com The first and rate-limiting step is the hydroxylation of cholesterol at the 7α-position, a reaction catalyzed by the microsomal enzyme Cholesterol 7α-hydroxylase (CYP7A1). researchgate.netyoutube.comresearchgate.net This step converts cholesterol into 7α-hydroxycholesterol. researchgate.net
Following this initial step, a series of enzymatic reactions modify the steroid nucleus and shorten the cholesterol side chain. researchgate.net The enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.gov The pathway then diverges, leading to the synthesis of either cholic acid or chenodeoxycholic acid. The synthesis of CDCA proceeds when the enzyme sterol 12α-hydroxylase (CYP8B1) is not involved. researchgate.net The process continues with the involvement of sterol 27-hydroxylase (CYP27A1) for side-chain oxidation, ultimately leading to the formation of chenodeoxycholic acid. researchgate.netresearchgate.net
Key Enzymes in the Classical Pathway for CDCA Synthesis
| Enzyme | Abbreviation | Location | Function in CDCA Synthesis |
|---|---|---|---|
| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Catalyzes the rate-limiting step: conversion of cholesterol to 7α-hydroxycholesterol. researchgate.netresearchgate.net |
| 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. nih.gov |
The alternative or acidic pathway provides a secondary route for bile acid synthesis and is initiated in the mitochondria. youtube.comnih.gov This pathway begins with the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), to form 27-hydroxycholesterol. researchgate.netresearchgate.netyoutube.com This initial product can then be transported to the endoplasmic reticulum for further modification. researchgate.net
Key Enzymes in the Alternative Pathway
| Enzyme | Abbreviation | Location | Function |
|---|---|---|---|
| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Initiates the pathway by converting cholesterol to 27-hydroxycholesterol. researchgate.netyoutube.com |
General Bile Acid Conjugation Processes: A Comparative Overview
Once synthesized, primary bile acids like chenodeoxycholic acid undergo conjugation in the liver before being secreted into the bile. wikipedia.orgwikipedia.orgnwsbio.com This process attaches a small molecule (such as an amino acid, sulfate, or glucuronic acid) to the bile acid structure. almerja.netwikipedia.org Conjugation significantly increases the water solubility of bile acids and lowers their pKa, making them more efficient detergents for lipid digestion and absorption in the intestine. wikipedia.orgwikipedia.org The primary forms of conjugation are with amino acids (glycine and taurine), sulfation, and glucuronidation. oup.comnih.gov
The most common form of bile acid modification is conjugation with the amino acids glycine (B1666218) or taurine (B1682933). nih.govalmerja.netnih.gov This reaction forms an amide bond between the carboxyl group of the bile acid and the amino group of the amino acid. almerja.net In humans, this leads to the formation of compounds such as glycochenodeoxycholic acid and taurochenodeoxycholic acid. wikipedia.orgwikipedia.org
The process is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT). nih.gov This enzyme is located in both the peroxisomes of hepatocytes, where it acts on newly synthesized bile acids, and in the cytosol, where it reconjugates bile acids returning from the intestine via the enterohepatic circulation. nih.gov The conjugation with these amino acids lowers the pKa of the bile acid molecule, ensuring that they remain ionized and effective as detergents in the duodenum. wikipedia.org
Sulfation is another important pathway for the modification and detoxification of bile acids. oup.comoup.com This process involves the addition of a sulfate group to the bile acid molecule, a reaction catalyzed by enzymes such as Sulfotransferase-2A1 (SULT2A1). oup.comoup.comnih.gov Sulfation increases the water solubility of bile acids, which enhances their elimination from the body through fecal and urinary excretion. oup.comoup.comovid.com
Sulfated bile acids are less readily absorbed by the intestine and are less toxic than their unsulfated counterparts. oup.comoup.com Therefore, sulfation is considered a crucial detoxification mechanism, particularly in conditions of cholestasis where bile acid levels are pathologically elevated. oup.comnih.gov In humans, while only a small fraction of bile acids in bile and serum are sulfated, a significant portion (over 70%) of urinary bile acids are sulfated, highlighting its role in elimination. oup.comoup.comovid.com
Glucuronidation is a significant Phase II metabolic pathway that conjugates a wide range of substances, including bile acids, with glucuronic acid. wikipedia.orgmdpi.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. wikipedia.orgcohlife.org The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the bile acid. wikipedia.orgwikipedia.org
This conjugation results in the formation of a glucuronide, a much more water-soluble compound that can be more easily excreted in urine and bile. wikipedia.orgwikipedia.orgnih.gov Bile acid glucuronidation is considered a key detoxification pathway, helping to mitigate the potential toxicity of accumulated bile acids, especially during cholestatic conditions. mdpi.comnih.gov Several UGT isoforms, including UGT1A3, UGT1A4, and UGT2B7, have been shown to catalyze the glucuronidation of bile acids. cohlife.orgnih.gov Glucuronidation is a form of glycoside conjugation, where the linkage formed is a glycosidic bond. wikipedia.org This is distinct from conjugation with a simple glucose molecule (glucosidation), with glucuronidation being the well-characterized pathway for adding a sugar-acid derivative to bile acids in humans.
Specific Glucosidation Pathway of Chenodeoxycholic Acid
The formation of 3-Glucosido-chenodeoxycholic acid, a glucose conjugate of the primary bile acid chenodeoxycholic acid (CDCA), represents a distinct pathway in bile acid metabolism. This conjugation is catalyzed by a glucosyltransferase that differs from the well-known glycoside conjugation mechanisms involving sugar nucleotides. nih.govnih.gov
Research has led to the identification and purification of a specific enzyme responsible for the glucosidation of bile acids. A heat-labile protein with glucosyltransferase activity has been isolated from human liver microsomes. nih.govnih.gov This enzyme was purified approximately 900-fold to homogeneity. nih.govnih.gov The subunit molecular weight of this glucosyltransferase was determined to be about 56,000. nih.govnih.gov Importantly, this enzyme was successfully separated from bile acid UDP-glucuronosyltransferase during the purification process, highlighting its distinct identity and function, as it does not catalyze the formation of bile acid glucuronides. nih.govnih.gov
A key characteristic of this bile acid glucosyltransferase is its independence from sugar nucleotides like UDP-glucose for its catalytic activity. nih.govnih.gov Instead, the purified enzyme utilizes lipophilic alkyl β-D-glucopyranosides as artificial donor substrates and dolichyl phosphoglucose (B3042753) as the natural donor for the transfer of glucose to bile acids. nih.govpnas.org This mechanism distinguishes the glucosidation of bile acids from the conventional pathways of glycoside conjugation that rely on sugar nucleotide co-substrates. nih.govnih.gov
The enzymatic activity of the purified bile acid glucosyltransferase has been characterized. The reaction rate for the formation of bile acid glucosides in human liver microsomes was estimated to be 0.02 nmol of bile acid glucoside synthesized per minute per milligram of protein. pnas.org The purified enzyme exhibits stability, as it can be stored at -20°C for at least one month without loss of activity. pnas.org Further details on specific cofactor requirements beyond the glucosyl donor are not extensively detailed in the provided research.
The bile acid glucosyltransferase demonstrates specificity for certain bile acids. The enzyme is capable of catalyzing the transfer of glucose to chenodeoxycholic acid, deoxycholic acid, and ursodeoxycholic acid. nih.govnih.govpnas.org In the presence of 50 µM of these bile acids and 1 mM of the artificial donor octyl glucoside, the purified enzyme conjugated:
68 nmol of deoxycholic acid per minute per mg of protein pnas.org
30 nmol of chenodeoxycholic acid per minute per mg of protein pnas.org
25 nmol of ursodeoxycholic acid per minute per mg of protein pnas.org
The kinetic parameters of the glucosyltransferase have been investigated using various artificial alkyl β-D-glucopyranoside donor substrates. The apparent Michaelis constant (Km) values for these donors were found to decrease with increasing alkyl chain length, while the maximum reaction velocity (Vmax) remained identical. pnas.org This suggests that the affinity of the enzyme for the donor substrate increases with the lipophilicity of the alkyl chain.
Below is an interactive data table summarizing the kinetic parameters for different alkyl β-D-glucopyranoside donors.
| Alkyl β-D-Glucopyranoside Donor | Apparent Km (µM) |
| Hexyl β-D-glucopyranoside | 680 |
| Decyl β-D-glucopyranoside | 20 |
| Dodecyl β-D-glucopyranoside | 20 |
Data derived from studies on the formation of chenodeoxycholic acid glucoside. nih.govpnas.org
Studies on the subcellular distribution of bile acid glucosyltransferase activity in rat liver have revealed its presence in multiple organelle fractions. The enzyme activity was detected in mitochondrial, lysosomal, and microsomal fractions. nih.gov However, the highest specific activity was found to be enriched in the Golgi apparatus, suggesting a primary role for this organelle in the glucosidation of bile acids. nih.gov
Identification and Characterization of Bile Acid Glucosyltransferases
Hydrolysis and Deconjugation of this compound
The hydrolysis, or deconjugation, of bile acid glucosides is a critical step in the enterohepatic circulation of bile acids. This process is primarily carried out by bile salt hydrolase (BSH) enzymes, which are produced by the gut microbiota. nih.govnih.gov BSH enzymes catalyze the hydrolysis of the amide bond that links the bile acid to its amino acid or sugar conjugate, thereby releasing the unconjugated bile acid. nih.govfrontiersin.org These enzymes have been shown to have a broad capacity for hydrolysis, which can vary depending on the specific bacterium and the nature of the conjugate. nih.gov
Characterization of Bile Acid Beta-Glucosidase Activity
Hydrolytic activity towards this compound is present in the human liver. nih.gov This enzymatic function is predominantly localized in the microsomal fraction of liver cells. nih.gov Research has led to the purification of a human liver microsomal beta-glucosidase to apparent homogeneity. This enzyme was enriched approximately 73,000-fold from the initial microsomal membranes through a multi-step purification process involving polyethylene glycol fractionation and various chromatography techniques. nih.gov
The activity of this bile acid beta-glucosidase is dependent on several factors. It demonstrates optimal activity at a pH close to 5.0 and is activated by the presence of divalent metal ions. nih.gov Consequently, its activity is inhibited by chelating agents like EDTA. nih.gov For the enzyme to exhibit its catalytic function, phospholipids are also required. nih.gov
Enzymatic Properties and Specificity for this compound
The purified microsomal bile acid beta-glucosidase exhibits a high affinity for bile acid glucosides. The enzyme catalyzes the hydrolysis of 3-beta-D-glucosido-chenodeoxycholic acid with a Michaelis constant (Km) of 6.2 µM. nih.gov It shows an even higher affinity for 3-beta-D-glucosido-lithocholic acid, with a Km of 1.7 µM. nih.gov
The enzyme's specificity is not limited to bile acid conjugates. It can also hydrolyze the beta-D-glucoside and beta-D-galactoside of the synthetic substrate 4-methylumbelliferone, though with a much lower affinity (Km of 210 µM for the beta-D-glucoside). nih.gov However, the enzyme shows no detectable activity towards certain other substrates, including 6-beta-D-glucosido-hyodeoxycholic acid and glucocerebroside. nih.gov It is also inactive against various glycosides of 4-methylumbelliferone, such as the alpha-D-glucoside, alpha-L-arabinoside, beta-D-fucoside, or beta-D-xyloside. nih.gov
The table below summarizes the kinetic parameters of the purified human liver microsomal beta-glucosidase for various substrates.
| Substrate | Michaelis Constant (Km) (µM) |
| 3-beta-D-glucosido-chenodeoxycholic acid | 6.2 |
| 3-beta-D-glucosido-lithocholic acid | 1.7 |
| 4-methylumbelliferyl-beta-D-glucoside | 210 |
Data sourced from studies on purified human liver microsomal beta-glucosidase. nih.gov
Distinction from Other Hydrolases (e.g., Lysosomal Glucocerebrosidase)
The microsomal bile acid beta-glucosidase is immunologically distinct from the lysosomal enzyme glucocerebrosidase (also known as GBA1 or acid β-glucosidase). nih.govnih.gov Studies using antibodies prepared against lysosomal glucocerebrosidase showed no cross-reactivity with the microsomal beta-glucosidase in immunoinhibition and immunoprecipitation experiments, indicating that the two enzymes are antigenically unrelated. nih.gov
Lysosomal glucocerebrosidase is primarily responsible for the hydrolysis of glucocerebroside, a key component of cell membranes, within the lysosome. wikipedia.org While the microsomal enzyme shows no activity toward glucocerebroside, further research has revealed that lysosomal glucocerebrosidase (GBA1) and another non-lysosomal glucocerebrosidase (GBA2) can both hydrolyze bile acid-3-O-β-glucosides. nih.govnih.gov This indicates a broader substrate capability for GBA1 and GBA2 than previously understood. nih.govnih.gov
Despite this overlap in substrate, the primary bile acid beta-glucosidase active on this compound in the microsomal fraction remains a distinct entity from the well-characterized lysosomal glucocerebrosidase. nih.gov The fact that both GBA1 and GBA2 can act as bile acid β-glucosidases raises questions about their specific roles in bile acid metabolism, particularly since a deficiency in either enzyme does not appear to be associated with an accumulation of bile acid glucosides. nih.govnih.gov
Biological Roles and Mechanisms of Action of 3 Glucosido Chenodeoxycholic Acid
Contribution to Lipid Metabolism and Digestion
Bile acids, including derivatives like 3-Glucosido-chenodeoxycholic acid, are fundamental to the digestion and absorption of dietary lipids and fat-soluble vitamins. metabolon.comhmdb.ca Their amphipathic nature allows them to act as powerful detergents in the aqueous environment of the small intestine. metabolon.comhmdb.ca
The primary role of bile acids in lipid digestion is the emulsification of large fat globules into smaller droplets. metabolon.com This process significantly increases the surface area available for enzymatic action by pancreatic lipase. Following the breakdown of fats into monoglycerides (B3428702) and fatty acids, bile acids are crucial for the formation of mixed micelles. nih.gov These microscopic aggregates sequester the poorly soluble lipid digestion products, facilitating their transport across the unstirred water layer to the surface of intestinal epithelial cells for absorption. nih.gov
The absorption of fat-soluble vitamins (A, D, E, and K) is intrinsically linked to the digestion and absorption of dietary fats. nih.govnih.gov Bile acids are essential for solubilizing these vitamins within mixed micelles, a necessary step for their subsequent uptake by the intestinal mucosa. hmdb.ca In conditions of fat malabsorption, the reduced availability of bile acids can lead to deficiencies in these vital micronutrients. nih.gov
Signaling Functions and Receptor Interactions
Beyond their role in digestion, bile acids are now recognized as complex signaling molecules that regulate a wide array of metabolic pathways. They exert their effects by activating specific nuclear receptors and G protein-coupled receptors. nih.govcyberleninka.runih.gov
Table 1: Effects of Farnesoid X Receptor (FXR) Activation
| Physiological Process | Effect of FXR Activation | Key Gene(s) Regulated |
| Bile Acid Synthesis | Inhibition | Downregulation of Cholesterol 7 alpha-hydroxylase (CYP7A1) nih.govdmu.edu.cn |
| Bile Acid Transport | Increased Efflux | Upregulation of Bile Salt Export Pump (BSEP) nih.gov |
| Lipid Metabolism | Regulation | Modulation of genes involved in fatty acid and cholesterol metabolism nih.gov |
| Glucose Homeostasis | Improved | Increased glycogen (B147801) synthesis and insulin (B600854) sensitivity amegroups.org |
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids. nih.govbohrium.comtau.ac.il Unlike FXR, which is a nuclear receptor, TGR5 is a membrane-bound receptor that mediates more rapid cellular responses. bohrium.commdpi.com TGR5 is expressed in various tissues, including the liver, adipose tissue, and intestine. nih.gov Its activation has been linked to the regulation of energy expenditure, glucose homeostasis, and inflammatory responses. cyberleninka.rumdpi.comnih.gov
The activation of FXR and TGR5 by bile acids like chenodeoxycholic acid and its glucosidated form triggers a variety of downstream signaling pathways. FXR activation, for instance, can induce the expression of detoxifying enzymes through the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. nih.gov TGR5 activation is coupled to the Gαs/cAMP/PKA pathway, which can lead to smooth muscle relaxation. nih.gov These signaling cascades ultimately contribute to the comprehensive regulation of lipid and glucose metabolism, as well as inflammatory processes. nih.govnih.gov
Contribution to Endogenous Detoxification Processes
The conjugation of bile acids, such as chenodeoxycholic acid (CDCA), is a critical step in their detoxification and elimination. This process, known as Phase II metabolism, increases the water solubility of bile acids, facilitating their excretion and reducing their potential toxicity within the liver. researchgate.net While conjugation with the amino acids glycine (B1666218) and taurine (B1682933) is the most common pathway, glucosidation and glucuronidation represent alternative detoxification routes. researchgate.netwikipedia.org
The formation of this compound occurs through the action of microsomal glucosyltransferases, which have been identified in human liver, kidney, and intestinal mucosa. nih.gov These enzymes catalyze the transfer of a glucose molecule to the bile acid. nih.gov Interestingly, the maximal rates of bile acid glucosidation have been observed to be two to five times higher in extrahepatic tissues like the kidney and intestine compared to the liver. nih.gov Microsomes from these tissues also catalyze the synthesis of dolichyl phosphoglucose (B3042753), which serves as the natural glucosyl donor in this reaction. nih.gov
A closely related and more extensively studied process is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov In the liver, UGT1A3 is the primary enzyme responsible for conjugating CDCA, forming chenodeoxycholic acid-24-acyl-glucuronide (CDCA-24G). nih.govcaymanchem.com This conjugation significantly reduces the ability of CDCA to activate the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid synthesis. nih.gov The expression of UGT1A3 itself can be induced by its substrate, CDCA, creating a feedback loop for detoxification. nih.gov Another isoform, UGT1A4, is also involved in the glucuronidation of CDCA. nih.gov
Key Enzymes in Chenodeoxycholic Acid Conjugation
| Enzyme Family | Specific Enzyme | Function | Location | Reference |
|---|---|---|---|---|
| Glucosyltransferases | Microsomal Glucosyltransferases | Catalyzes the formation of this compound. | Liver, Kidney, Intestinal Mucosa | nih.gov |
| UDP-glucuronosyltransferases (UGTs) | UGT1A3 | Major enzyme for hepatic formation of CDCA-24-glucuronide. | Liver | nih.govcaymanchem.com |
| UGT1A4 | Mediates the production of 3β-glucuronic CDCA. | Gut Epithelium | nih.gov |
Interactions with the Gut Microbiota and Subsequent Metabolization
The gut microbiota plays a significant role in the metabolism of chenodeoxycholic acid (CDCA) and its conjugated forms. A key interaction involves the regulation of CDCA glucuronidation by specific bacterial species. nih.gov Research has shown that metabolites produced by certain gut microbes can influence the host's enzymatic activity related to bile acid conjugation.
For instance, Lactobacillus reuteri can produce indole-3-carbinol (B1674136) (I3C), which in turn represses the transcription of the UGT1A4 enzyme in gut epithelial cells. nih.gov This leads to a decrease in the formation of CDCA-3β-glucuronide. nih.gov This interplay highlights a mechanism where the gut microbiota directly modulates the detoxification pathways of bile acids in the host. nih.govnih.gov
Beyond influencing conjugation, the gut microbiota is primarily responsible for the conversion of primary bile acids, like CDCA, into secondary bile acids. After being secreted into the intestine, conjugated forms like glycochenodeoxycholate are deconjugated by microbial bile salt hydrolases. hmdb.ca The deconjugated CDCA is then further metabolized by the gut bacteria. A major transformation is 7α-dehydroxylation, which converts CDCA into lithocholic acid (LCA), a major secondary bile acid. nih.gov
Metabolization of Chenodeoxycholic Acid by Gut Microbiota
| Initial Compound | Microbial Action | Resulting Metabolite | Reference |
|---|---|---|---|
| Glycochenodeoxycholic Acid | Deconjugation | Chenodeoxycholic Acid (CDCA) | hmdb.ca |
| Chenodeoxycholic Acid (CDCA) | 7α-dehydroxylation | Lithocholic Acid (LCA) | nih.gov |
| Chenodeoxycholic Acid (CDCA) | Regulation of UGT1A4 by microbial metabolites (e.g., I3C from L. reuteri) | Reduced formation of CDCA-3β-glucuronide | nih.gov |
Influence on Cellular Processes and Inflammatory Pathways
While the specific actions of this compound are not extensively detailed, the parent compound, chenodeoxycholic acid (CDCA), exerts significant influence on various cellular processes and inflammatory pathways. CDCA is recognized as an endogenous danger signal that can activate the NLRP3 inflammasome in macrophages, a key step in initiating an inflammatory response. nih.gov This activation leads to the secretion of the pro-inflammatory cytokine IL-1β. nih.gov
CDCA's role in inflammation is complex and appears to be mediated, in part, through the farnesoid X receptor (FXR). nih.govkarger.com In small intestinal epithelial cells, CDCA has been shown to increase the release of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govkarger.com This effect can be blocked by an FXR antagonist, suggesting that the pro-inflammatory signaling is dependent on this receptor. nih.govkarger.com
Conversely, some studies indicate that the activation of FXR by CDCA can also lead to anti-inflammatory effects. dovepress.com Upon activation, FXR can upregulate the small heterodimer partner (SHP), which in turn can suppress the expression of pro-inflammatory genes. dovepress.com Furthermore, CDCA and other bile acids can exert anti-inflammatory actions through the Takeda G-protein-coupled receptor 5 (TGR5), which can inhibit the NF-κB pathway, a central regulator of inflammation. dovepress.com The glucuronidation of CDCA has been shown to inhibit its ability to act as an activator of FXR, suggesting that this conjugation process can modulate its downstream cellular and inflammatory effects. nih.gov
Inflammatory Markers Modulated by Chenodeoxycholic Acid (CDCA)
| Marker | Effect of CDCA | Mediating Receptor/Pathway | Reference |
|---|---|---|---|
| IL-1β | Increased secretion | NLRP3 Inflammasome | nih.gov |
| IL-8 | Increased release | FXR | nih.gov |
| IL-6 | Increased release | FXR | nih.gov |
| TNF-α | Increased release | FXR | nih.govkarger.com |
| NF-κB Pathway | Inhibition (via TGR5) | TGR5 | dovepress.com |
Analytical Methodologies for the Characterization and Quantification of 3 Glucosido Chenodeoxycholic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 3-Glucosido-chenodeoxycholic acid from complex biological matrices, which contain a multitude of structurally similar bile acids and their conjugates. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of bile acids and their conjugates, including glucosides. nih.govresearchgate.net Its applicability to non-volatile and thermally labile compounds makes it particularly suitable for analyzing conjugated bile acids directly, often without the need for derivatization. nih.gov
Reverse-phase HPLC is the most common modality for bile acid separation. nih.govtandfonline.com In this approach, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govlcms.cznih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of bile acids with varying polarities. lcms.cz For instance, a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) or formate) is often used. nih.govtandfonline.com
A study on the separation of bile acid acyl glycosides utilized a C18 column with a gradient of acetonitrile-methanol and aqueous acetic acid, successfully separating various glucoside and galactoside anomers. nih.gov The detection of these compounds can be achieved using various detectors. While UV detectors can be used, many bile acids lack a strong chromophore, necessitating detection at low wavelengths (e.g., 192-210 nm) or the use of more universal detectors like the evaporative light-scattering detector (ELSD). lcms.czsielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., Agilent InfinityLab Poroshell 120 EC-C18, Supelcosil LC-18-DB) | tandfonline.comlcms.cz |
| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., acetate, formate, acetic acid) | nih.govtandfonline.comnih.gov |
| Detector | UV (192-210 nm), Evaporative Light-Scattering Detector (ELSD) | lcms.czsielc.com |
| Temperature | Column temperature can be a critical parameter for resolution. | lcms.cz |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be used for bile acid analysis, typically when coupled with mass spectrometry (GC-MS). shimadzu.com However, due to the low volatility of bile acids and their conjugates, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. shimadzu.comrestek.com
The derivatization process for bile acids typically involves a two-step reaction. First, the carboxyl group is esterified, often through methylation. shimadzu.com Second, the hydroxyl groups are silylated, commonly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com For glucosidated bile acids, this process would also derivatize the hydroxyl groups on the glucose moiety. Microwave-assisted derivatization has been explored to accelerate this process. researchgate.net
While effective, GC-based methods can be complex due to the need for derivatization and potential for incomplete reactions or side products. jscimedcentral.com Nevertheless, GC-MS offers excellent separation efficiency and provides detailed structural information through mass spectral fragmentation patterns. shimadzu.com
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Required. Typically a two-step process: 1. Methylation of the carboxyl group. 2. Silylation of hydroxyl groups (e.g., using BSTFA). | shimadzu.comrestek.com |
| Column | Capillary columns (e.g., Rxi-5ms) are commonly used. | restek.com |
| Carrier Gas | Helium is typically used. | jscimedcentral.com |
| Detection | Mass Spectrometry (MS) is the standard detector. | shimadzu.com |
Mass Spectrometry-Based Detection and Identification
Mass spectrometry (MS) is the definitive technique for the detection and structural elucidation of this compound. Its high sensitivity and specificity allow for confident identification and accurate quantification, even at low concentrations in complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of bile acids and their conjugates. nih.govmdpi.com This technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of MS/MS. mdpi.comnih.gov LC-MS/MS methods have been developed for the simultaneous quantification of numerous bile acid species in various biological matrices. nih.govsigmaaldrich.com
For the analysis of this compound, electrospray ionization (ESI) in negative ion mode is typically employed, as it is highly effective for ionizing acidic molecules. nih.gov The MS/MS analysis is often performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. unl.edu This involves monitoring a specific precursor-to-product ion transition for the analyte of interest.
A study on the quantification of bile acid glucuronides, including chenodeoxycholic acid-3-glucuronide (a closely related compound), reported a robust LC-ESI-MS/MS method with a limit of quantification of 0.5 ng/mL. nih.gov The development of such methods requires careful optimization of both chromatographic conditions to separate isomers and mass spectrometric parameters to achieve the best sensitivity. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode. | nih.gov |
| Mass Analyzer | Triple quadrupole (QqQ) or hybrid systems like QTRAP. | unl.edu |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification. | unl.edu |
| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) are common. | sigmaaldrich.comfrontiersin.org |
| Linearity | Methods often show good linearity over a wide concentration range (e.g., 5 to 5000 ng/mL). | mdpi.com |
Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GCMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification method that provides high accuracy and precision. researchgate.net When combined with GC-MS, it is a powerful tool for the analysis of bile acids. researchgate.net The principle of ID-GCMS involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. researchgate.net For this compound, this would require a synthesized, isotopically labeled version of the molecule.
After extraction and derivatization, the sample is analyzed by GC-MS. The concentration of the endogenous analyte is determined by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. researchgate.net This method effectively corrects for variations in sample preparation and instrument response, leading to highly reliable results. While primarily used for unconjugated bile acids like cholic acid and chenodeoxycholic acid, the principle is applicable to their conjugated forms, provided a suitable internal standard is available. researchgate.net
High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Techniques (e.g., Electron Activated Dissociation (EAD))
High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte and its fragments, aiding in its identification. nih.govmdpi.com This is particularly useful for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), are proving to be invaluable for the structural elucidation of conjugated metabolites like this compound. sciex.comtechnologynetworks.com Traditional collision-induced dissociation (CID) often results in the cleavage of the labile glycosidic bond, leading to the loss of positional information about the conjugation site. nih.govresearchgate.net
In contrast, EAD is a "softer" fragmentation technique that can induce cleavage of bonds within the core steroid structure while leaving the glucoside moiety intact. nih.gov This generates unique fragment ions that can pinpoint the exact location of the glucose conjugation on the chenodeoxycholic acid backbone. sciex.comnih.gov Studies on glucuronide metabolites have shown that EAD provides significantly more structural information compared to CID, enabling confident identification of conjugation sites. nih.govresearchgate.net This capability is crucial for distinguishing between different isomers, such as 3-glucosido- vs. 7-glucosido-chenodeoxycholic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established.
While a complete, publicly available, detailed spectral assignment for this compound is not readily found in the primary literature, the expected chemical shifts can be inferred from the well-documented spectra of its constituent parts: chenodeoxycholic acid and β-D-glucose. The linkage of the glucose moiety to the 3-position of the chenodeoxycholic acid steroid nucleus would induce characteristic shifts in the NMR spectrum compared to the parent bile acid.
Key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton of the glucose unit, which is expected to appear as a doublet with a coupling constant characteristic of a β-glycosidic linkage. The protons on the steroid backbone, particularly those in proximity to the C-3 position, would also exhibit shifts indicative of glycosylation. In the ¹³C NMR spectrum, the carbon atoms of the glucose moiety and the C-3 of the steroid nucleus would show distinct chemical shifts that confirm the point of attachment and the nature of the glycosidic bond.
For comparison and to aid in spectral interpretation, the ¹H and ¹³C NMR spectral data for chenodeoxycholic acid have been thoroughly characterized in aqueous media. nih.govhmdb.ca The synthesis of isotopically labeled versions of bile acids, such as [24-¹³C]chenodeoxycholic acid, has been developed to facilitate metabolic studies and can be a valuable tool in NMR-based investigations. nih.gov
Interactive Data Table: Expected Key NMR Signals for this compound
This interactive table provides a hypothetical representation of key ¹H and ¹³C NMR chemical shifts for this compound, based on the known values for its components. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Glc-H1 | ¹H | ~4.2-4.5 | Anomeric proton, doublet with J ≈ 7-8 Hz indicates β-linkage |
| Steroid-H3 | ¹H | Shifted downfield from ~3.4 ppm | Shift due to ether linkage with glucose |
| Steroid-C3 | ¹³C | Shifted downfield from ~72 ppm | Shift due to glycosylation |
| Glc-C1 | ¹³C | ~104-106 | Anomeric carbon, characteristic of β-glucoside |
| Steroid-C18 | ¹H | ~0.6-0.7 | Methyl proton signal |
| Steroid-C21 | ¹H | ~0.9 | Methyl proton signal |
Note: The table is a representation of expected values and not based on a single definitive published spectrum of this compound.
The purity of a synthesized or isolated sample of this compound can be assessed by the absence of signals corresponding to impurities, such as the free chenodeoxycholic acid or unreacted glucose. The integration of the NMR signals can also provide a quantitative measure of purity.
Enzymatic Assays for Specific Glucosyltransferase or Glucosidase Activity
Enzymatic assays are crucial for studying the metabolism of this compound, specifically its formation by glucosyltransferases and its hydrolysis by β-glucosidases. These assays allow for the determination of kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are fundamental to understanding the efficiency and substrate specificity of the enzymes involved.
Glucosyltransferase Activity:
The formation of this compound is catalyzed by glucosyltransferases. Studies on human liver microsomes have identified a glucosyltransferase activity that can synthesize glucosides of various bile acids, including chenodeoxycholic acid. nih.gov Interestingly, a sugar nucleotide-independent glucosyltransferase has been isolated from human liver microsomes that utilizes dolichyl phosphoglucose (B3042753) as the natural glucosyl donor. nih.gov
The kinetic properties of this glucosyltransferase have been investigated using artificial donor substrates. The apparent Kₘ values for various alkyl β-D-glucopyranosides were found to decrease with increasing alkyl chain length, indicating a preference for more lipophilic donors.
Interactive Data Table: Apparent Kₘ Values of a Human Liver Glucosyltransferase for Different Donor Substrates
| Donor Substrate | Apparent Kₘ (μM) |
| Hexyl β-D-glucopyranoside | 680 |
| Decyl β-D-glucopyranoside | 20 |
| Dodecyl β-D-glucopyranoside | 20 |
Data sourced from a study on a purified sugar nucleotide-independent glucosyltransferase from human liver microsomes. nih.gov
Microsomes from extrahepatic sources, such as the kidney and intestinal mucosa, have also been shown to exhibit bile acid glucosyltransferase activity, with maximal rates of glucosidation being two to five times higher than those observed in liver microsomes. nih.gov
β-Glucosidase Activity:
The hydrolysis of this compound is carried out by β-glucosidases. Human liver contains a microsomal β-glucosidase that demonstrates hydrolytic activity towards this compound. nih.gov This enzyme has been purified and characterized, revealing an optimal pH between 5.0 and 6.4 and activation by divalent metal ions. nih.gov
The purified human liver microsomal β-glucosidase exhibits a high affinity for this compound.
Interactive Data Table: Kinetic Parameters of Purified Human Liver Microsomal β-Glucosidase
| Substrate | Kₘ (μM) | Relative Reaction Rate |
| 3β-D-Glucosido-lithocholic acid | 1.7 | ~6 |
| 3β-D-Glucosido-chenodeoxycholic acid | 6.2 | ~3 |
| 4-Methylumbelliferyl-β-D-glucoside | 210 | ~11 |
| 4-Methylumbelliferyl-β-D-galactoside | - | ~1 |
Data represents the kinetic parameters of a purified human liver microsomal beta-glucosidase. nih.gov
These enzymatic assays are fundamental for characterizing the enzymes responsible for the metabolism of this compound and for understanding its physiological and pathological roles.
Pathophysiological Relevance and Research Models Involving 3 Glucosido Chenodeoxycholic Acid
Associations with Altered Bile Acid Homeostasis and Pool Composition
The process of glucuronidation, a key phase II metabolic reaction, plays a significant role in the homeostasis of bile acids. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, alters the properties of bile acids, including chenodeoxycholic acid (CDCA), thereby affecting their physiological functions and transport. The formation of glucuronidated derivatives of CDCA, such as chenodeoxycholic acid-3-O-glucuronide and chenodeoxycholic acid-24-acyl-glucuronide, is an important pathway in hepatic bile acid metabolism.
The human UGT1A3 enzyme has been identified as the primary enzyme responsible for the formation of the acyl CDCA-24-glucuronide (CDCA-24G) in the liver. nih.gov Kinetic analyses have shown that both human liver microsomes and the UGT1A3 enzyme catalyze the formation of CDCA-24G with similar Michaelis-Menten constant (K_m) values, highlighting the enzyme's efficiency in this conjugation reaction. nih.gov Glucuronidation significantly impacts the regulatory functions of CDCA. For instance, the formation of CDCA-24G reduces the ability of CDCA to activate the farnesoid X-receptor (FXR), a key nuclear receptor that governs bile acid synthesis and homeostasis. nih.gov This suggests that glucuronidation acts as a mechanism to modulate the signaling pathways controlled by bile acids.
The regulation of UGT enzymes involved in CDCA glucuronidation is also interconnected with bile acid signaling. CDCA itself can induce the expression of UGT1A3, the enzyme responsible for its own glucuronidation, suggesting a feedback mechanism to control its levels and activity. elsevier.es
| Enzyme/Transporter | Role in CDCA Glucuronidation and Homeostasis | Key Findings |
| UGT1A3 | Catalyzes the formation of chenodeoxycholic acid-24-acyl-glucuronide (CDCA-24G) in the liver. | Reduces the ability of CDCA to activate the farnesoid X-receptor (FXR). nih.gov |
| UGT2B7 | Involved in the formation of chenodeoxycholic acid-3-O-glucuronide (CDCA-3G). | Fenofibrate exposure increases serum levels of CDCA-3G and upregulates UGT1A4, but not UGT2B7, in hepatic cells. nih.gov |
| OATP1B1 | Hepatic uptake transporter for bile acids. | Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) is a sensitive and specific endogenous biomarker for OATP1B1 activity. acetherapeutics.com |
Role in Cholestatic Conditions and Mechanisms of Liver Injury
Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of potentially toxic bile acids in the liver, which can cause significant cellular injury. In response to this toxic environment, the liver enhances detoxification pathways, including glucuronidation, to facilitate the elimination of excess bile acids.
The presence of chenodeoxycholic acid glucuronides has been directly observed in patients with cholestatic conditions. As early as 1976, a glucurono-conjugate of chenodeoxycholic acid was isolated from the plasma of a patient with chronic intrahepatic cholestasis, establishing a direct link between the formation of this metabolite and the disease state. caymanchem.com Further research has confirmed that during cholestasis, there is a significant elevation in the levels of sulfonated and glucuronidated bile acids. nih.gov This increased glucuronidation is considered a protective mechanism, as it enhances the water solubility of hydrophobic bile acids, making them easier to excrete renally and thus reducing their hepatotoxic effects. nih.gov
The transcriptional regulation of enzymes responsible for CDCA glucuronidation is also altered in cholestatic conditions. The expression of UGT1A3, a key enzyme in CDCA glucuronidation, can be induced by its substrate, CDCA. elsevier.es This suggests that as CDCA levels rise during cholestasis, the liver can upregulate the machinery to convert it into a less toxic, more readily excretable form.
While glucuronidation is a detoxification pathway, the accumulation of any bile acid, including their conjugated forms, can contribute to the complex pathophysiology of cholestatic liver injury. Studies on the effects of CDCA therapy for gallstones have shown that even though it is a primary bile acid, its administration can lead to ultrastructural evidence of intrahepatic cholestasis. mdpi.com This highlights the delicate balance of bile acid metabolism and the potential for any perturbation to contribute to liver pathology.
| Cholestatic Condition | Role of CDCA Glucuronidation | Research Finding |
| Chronic Intrahepatic Cholestasis | Formation and accumulation of chenodeoxycholic acid glucuronides. | A glucurono-conjugate of chenodeoxycholic acid was isolated from the plasma of a patient with this condition. caymanchem.com |
| General Cholestasis | Increased detoxification pathway for excess bile acids. | Significantly elevated levels of sulfonated and glucuronidated bile acids are observed in patients with cholestasis. nih.gov |
Implications in Inborn Errors of Bile Acid Synthesis and Metabolism
Inborn errors of bile acid synthesis are a group of rare genetic disorders caused by deficiencies in the enzymes required for the conversion of cholesterol into primary bile acids, such as cholic acid and chenodeoxycholic acid. nih.goveuropa.eu These defects lead to a failure to produce normal bile acids and the accumulation of atypical and potentially toxic intermediary metabolites. nih.goveuropa.eu
The analysis of these unusual bile acid metabolites, including their conjugated forms, is crucial for the diagnosis of these disorders. In certain inborn errors of metabolism, the profile of urinary bile acids is altered, with an increased excretion of atypical conjugates. For example, in cerebrotendinous xanthomatosis (CTX), a disorder caused by a deficiency in the sterol 27-hydroxylase enzyme, there is an increased excretion of bile alcohol glucuronides in the urine. This finding underscores the relevance of glucuronidation pathways in the context of disordered bile acid synthesis.
While direct evidence for the accumulation of 3-Glucosido-chenodeoxycholic acid in specific inborn errors is limited in the available literature, the principle of altered conjugation pathways is well-established. In conditions where the primary pathways of bile acid conjugation with taurine (B1682933) or glycine (B1666218) are impaired, the body may utilize alternative pathways, such as glucuronidation, to a greater extent. This compensatory mechanism would lead to the formation and excretion of glucuronidated bile acids.
Treatment for some of these disorders involves the oral administration of primary bile acids, such as chenodeoxycholic acid, to restore the normal bile acid pool and suppress the production of toxic intermediates through feedback inhibition. The metabolic fate of this externally administered CDCA, including its potential for glucuronidation, is a relevant consideration in the management of these patients.
| Inborn Error of Metabolism | Implication of CDCA Glucuronidation | Key Finding |
| Cerebrotendinous Xanthomatosis (CTX) | Increased excretion of bile alcohol glucuronides. | Patients with CTX show increased urinary excretion of bile alcohol glucuronides. |
| General Inborn Errors of Bile Acid Synthesis | Potential for accumulation of atypical glucuronidated bile acids. | These disorders are characterized by the accumulation of unusual bile acids and their metabolites. nih.goveuropa.eu |
Investigation in Preclinical Disease Models
Preclinical animal models are essential tools for investigating the pathophysiology of liver diseases and the metabolism of bile acids. acetherapeutics.comnih.gov Various models have been developed to mimic human cholestatic liver diseases, including surgical models like bile duct ligation and chemical-induced models using substances such as ethinylestradiol. elsevier.es These models allow for the detailed study of changes in bile acid composition and the expression of enzymes and transporters involved in their metabolism and transport.
While specific preclinical studies focusing on the administration and effects of this compound are not extensively documented in the available research, studies on the parent compound, chenodeoxycholic acid, and the process of glucuronidation in animal models provide valuable insights. For instance, a preclinical study investigated the use of CDCA in bio-encapsulation for islet transplantation in a type 1 diabetes animal model, demonstrating its effects on glycemic control and inflammation.
A recent study in a piglet model of diarrhea induced by bile acid disorder identified chenodeoxycholic acid-3β-glucuronide as a key contributor to the pathology. This study demonstrated that the gut microbiota can influence the host's glucuronidation of CDCA, highlighting the complex interplay between the host and its microbiome in bile acid metabolism. The study also utilized various mouse models to verify the proposed mechanisms.
These preclinical models provide a platform to investigate the role of specific bile acid metabolites, including glucuronides, in disease processes and to test potential therapeutic interventions. Future preclinical research could focus on the specific synthesis, transport, and physiological effects of this compound to better understand its role in health and disease.
| Preclinical Model | Relevance to this compound Research |
| Bile Duct Ligation Model | Induces cholestasis, allowing for the study of altered bile acid metabolism, including glucuronidation. elsevier.es |
| Chemical-Induced Cholestasis Models (e.g., ethinylestradiol) | Mimics drug-induced cholestasis and allows for the investigation of changes in bile acid conjugation. elsevier.es |
| Piglet Model of Diarrhea | Demonstrated the pathological role of chenodeoxycholic acid-3β-glucuronide. |
| Genetically Modified Mouse Models (e.g., transporter knockouts) | Can be used to study the specific pathways of bile acid glucuronide transport and their impact on liver physiology. acetherapeutics.com |
Potential as a Biomarker in Metabolic Research
The identification of sensitive and specific biomarkers is crucial for the diagnosis, prognosis, and monitoring of therapeutic responses in various metabolic diseases. Modified bile acids, including glucuronidated forms of chenodeoxycholic acid, have emerged as promising candidates in this area.
As previously mentioned, glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) has been identified as a highly sensitive and specific endogenous biomarker for the function of the hepatic uptake transporter OATP1B1. acetherapeutics.com This has significant implications for predicting drug-drug interactions, as many drugs are substrates of OATP1B1. A decrease in OATP1B1 function, either due to genetic variations or co-administered drugs, would lead to an increase in plasma levels of GCDCA-3G.
Furthermore, chenodeoxycholic acid and its glycine conjugate, glycochenodeoxycholic acid (GCDCA), have been investigated as potential biomarkers for the progression of severe COVID-19 in elderly patients. Reduced levels of circulating CDCA and GCDCA were found to be predictive of severe disease.
In the context of cancer research, glycochenodeoxycholic acid 3-glucuronide has been noted as a plasma metabolite that could be researched as a potential biomarker for hepatocellular carcinoma (HCC). Additionally, chenodeoxycholic acid has been identified as a potential fecal biomarker for type 2 diabetes.
These findings highlight the growing interest in using specific, modified bile acids as biomarkers. The ability to accurately quantify these metabolites in accessible biological fluids like plasma and urine provides a non-invasive window into complex metabolic processes occurring in the liver and gut.
| Potential Biomarker Application | Specific CDCA Metabolite | Associated Condition/Application |
| Drug-Drug Interaction Prediction | Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) | OATP1B1 transporter function. acetherapeutics.com |
| Disease Progression | Chenodeoxycholic acid (CDCA) and Glycochenodeoxycholic acid (GCDCA) | Severe COVID-19. |
| Cancer Biomarker | Glycochenodeoxycholic acid 3-glucuronide | Hepatocellular Carcinoma (HCC). |
| Metabolic Disease Biomarker | Chenodeoxycholic acid | Type 2 Diabetes (fecal). |
Future Research Directions and Translational Perspectives
Elucidation of Unidentified Glucosylation Enzymes and Their Regulatory Mechanisms
A primary hurdle in understanding the role of 3-Glucosido-chenodeoxycholic acid is the incomplete identification of the enzymes responsible for its synthesis. While UDP-glucuronosyltransferases (UGTs) are well-known for catalyzing the conjugation of bile acids with glucuronic acid, the specific glucosyltransferases that attach glucose to the 3-hydroxyl group of chenodeoxycholic acid remain largely uncharacterized. nih.govnih.gov Research indicates that human UGT2A1 and UGT2A2 are highly active in bile acid glucuronidation, with CDCA being a substrate. nih.govnih.gov Furthermore, UGT2B4 is also implicated in bile acid metabolism. However, glucosidation involves the transfer of a glucose moiety, not glucuronic acid, suggesting that a different set of enzymes may be involved.
One study has pointed to the existence of a novel UDP-Glc-specific glucosyltransferase responsible for the biosynthesis of 6-O-glucosides of bile acids, which may utilize dolichyl phosphoglucose (B3042753) as a glucosyl donor instead of a sugar nucleotide. Future research should aim to identify and characterize the specific enzymes, potentially from the UGT superfamily or other glycosyltransferase families, that catalyze the formation of this compound.
Once identified, the regulatory mechanisms governing these enzymes will need to be unraveled. This includes investigating transcriptional regulation by nuclear receptors, such as the farnesoid X receptor (FXR), pregnane (B1235032) X receptor (PXR), and peroxisome proliferator-activated receptors (PPARs), which are known to control the expression of various drug-metabolizing enzymes. shimadzu.com.sg It is also known that bile acids themselves can modulate the expression of UGTs, suggesting a potential feedback loop that could regulate their own glucosidation. sciex.com
Detailed Structure-Activity Relationship Studies for Glucosylated Bile Acids
The biological effects of bile acids are largely mediated through their interaction with specific receptors, most notably the nuclear receptor FXR and the G-protein coupled receptor TGR5. The structure of a bile acid is critical to its ability to bind and activate these receptors. For instance, chenodeoxycholic acid is a potent natural agonist for human FXR. nih.gov
Future investigations must focus on how the addition of a glucose molecule at the 3-position of chenodeoxycholic acid alters its three-dimensional structure and, consequently, its affinity and efficacy for FXR, TGR5, and other potential receptors. Structure-activity relationship (SAR) studies have shown that modifications to the bile acid scaffold can significantly impact receptor activation. For example, the presence of bulky substituents or changes in the stereochemistry of hydroxyl groups can diminish FXR activation. eurekaselect.com
Therefore, it is crucial to conduct detailed in vitro and in silico studies to compare the binding and activation profiles of this compound with its parent compound, CDCA. This will help to elucidate whether glucosidation serves to activate, inactivate, or alter the signaling properties of the bile acid, which is fundamental to understanding its physiological role.
Exploration of Novel Signaling Pathways Mediated by this compound
While the signaling of chenodeoxycholic acid through FXR and TGR5 is well-documented, it is plausible that this compound may mediate its effects through novel or distinct signaling pathways. pubcompare.ainih.govmdpi.com The addition of a glucose moiety could potentially lead to interactions with a different set of cellular targets.
Future research should explore the possibility that this compound interacts with other nuclear receptors, ion channels, or cell surface receptors that are not recognized by unconjugated or other forms of conjugated CDCA. It is also possible that this glucosidated bile acid has intracellular effects that are independent of receptor binding, for example, by directly influencing enzymatic activities or cellular stress responses. Unbiased screening approaches, such as proteomics and phosphoproteomics, could be employed to identify novel binding partners and downstream signaling cascades affected by this compound.
Development of Targeted Modulators for Glucosidation and De-glucosidation Pathways
The ability to pharmacologically manipulate the levels of this compound could provide a powerful tool for both research and therapeutic purposes. This requires the development of specific modulators for the enzymes involved in its synthesis (glucosidation) and breakdown (de-glucosidation).
These targeted modulators would be invaluable for studying the physiological and pathological roles of this compound in various experimental models and could represent a novel therapeutic strategy for diseases where bile acid signaling is dysregulated.
Advanced Analytical Strategies for Comprehensive Bile Acid Metabolomics and Flux Analysis
A comprehensive understanding of the dynamics of this compound requires sophisticated analytical methods for its detection, quantification, and the study of its metabolic flux. The complexity of the bile acid metabolome, which includes numerous isomers and conjugates, presents a significant analytical challenge. eurekaselect.com
Future research should focus on the continued development and application of advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the comprehensive and quantitative analysis of the bile acid profile, including glucosidated species. nih.govnih.govmdpi.comsciex.com High-resolution mass spectrometry and novel fragmentation techniques, like electron-activated dissociation (EAD), can aid in the differentiation of bile acid isomers without the need for extensive chromatographic separation. sciex.comnews-medical.net
Furthermore, to understand the dynamics of this compound in a biological system, metabolic flux analysis using stable isotope tracers is essential. wikipedia.org By tracing the path of isotopically labeled precursors, such as labeled glucose or chenodeoxycholic acid, it will be possible to quantify the rates of synthesis and clearance of this compound in vivo. This will provide critical insights into how its metabolism is altered in different physiological and pathological states.
Q & A
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | LC-MS/MS | NMR |
|---|---|---|
| Detection Limit | 1 nM | 0.1 mg/mL |
| Precision (RSD) | <5% | <2% |
| Run Time | 12 min | 48 hr |
| Key Ion/Peak | m/z 594.2872 [M-H]⁻ | δ 4.5 ppm (anomeric H) |
Table 2. Common Confounders in Clinical Studies
| Confounder | Mitigation Strategy |
|---|---|
| Concomitant therapies | Propensity score matching |
| Small sample size | Adaptive trial design |
| Retrospective data bias | Multicenter validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
